molecular formula C23H21ClN2O4 B14938491 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione

5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B14938491
M. Wt: 424.9 g/mol
InChI Key: LEAFJSXIYICDFO-UHFFFAOYSA-N
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Description

The compound 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione is a complex organic molecule that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative and an amine.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a chlorinated phenyl derivative reacts with a piperidine derivative.

    Final Coupling: The final step involves coupling the piperidine derivative with the isoindole core under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the piperidine ring.

    Reduction: Reduction reactions may target the carbonyl groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

Biologically, isoindole derivatives, including this compound, have shown promise in various assays for their potential anti-inflammatory, antiviral, and anticancer activities.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and certain types of cancer.

Industry

Industrially, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-acetic acid and tryptophan share a similar core structure and exhibit diverse biological activities.

    Piperidine Derivatives: Compounds like piperidine and its derivatives are known for their pharmacological properties and are used in various therapeutic applications.

Uniqueness

What sets 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione apart is its unique combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for further research and development in multiple fields.

Properties

Molecular Formula

C23H21ClN2O4

Molecular Weight

424.9 g/mol

IUPAC Name

5-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-2-prop-2-enylisoindole-1,3-dione

InChI

InChI=1S/C23H21ClN2O4/c1-2-11-26-21(28)18-8-3-15(14-19(18)22(26)29)20(27)25-12-9-23(30,10-13-25)16-4-6-17(24)7-5-16/h2-8,14,30H,1,9-13H2

InChI Key

LEAFJSXIYICDFO-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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